Stereochemical Identity: cis-(1S,3R) vs. trans-(1R,3R) Configuration
The target compound bears the (1S,3R) absolute configuration, confirmed by the IUPAC name benzyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate and the InChI Key QYHAKPLUUUMEFH-KGLIPLIRSA-N . Its trans counterpart, benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate (CAS 1202411‑95‑7), has InChI Key QYHAKPLUUUMEFH‑ZIAGYGMSSA‑N, reflecting a different relative orientation of the hydroxymethyl and Cbz‑amino groups . This stereochemical divergence is not a trivial distinction; in the mPGES‑1 inhibitor program at Pfizer, only the (S,S)‑trans amino alcohol derived from the trans‑carbamate intermediate produced active inhibitors, underscoring that the 3‑dimensional presentation of the amino and hydroxymethyl groups is a critical determinant of biological target engagement .
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | CAS 1212180‑29‑4; (1S,3R)-cis configuration; InChI Key KGLIPLIRSA‑N |
| Comparator Or Baseline | CAS 1202411‑95‑7; (1R,3R)-trans configuration; InChI Key ZIAGYGMSSA‑N |
| Quantified Difference | Opposite relative orientation of substituents on the cyclohexane ring (cis vs. trans) |
| Conditions | NMR and X‑ray crystallographic assignment; commercial specification sheets |
Why This Matters
Procurement of the correct stereoisomer is essential because biological activity in downstream drug candidates is exquisitely sensitive to the spatial arrangement of the amino and hydroxymethyl pharmacophoric elements.
